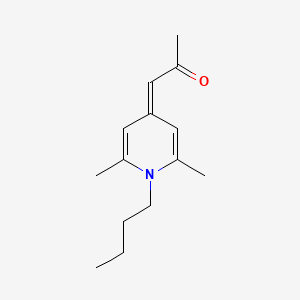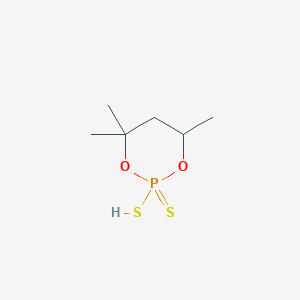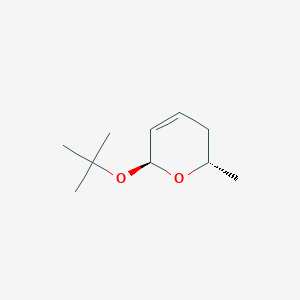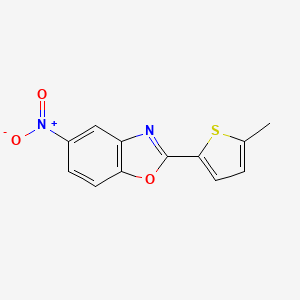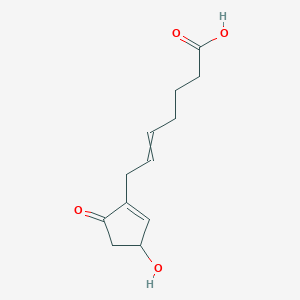
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a cyclopentene ring with hydroxy and oxo functional groups, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:
Friedel-Crafts Acylation: A ZnCl2 catalyzed reaction between furan and 2,9-oxonanedione.
Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by ZnCl2 catalyzed Piancatelli rearrangement.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves optimizing the reaction conditions to enhance yield and reduce the number of steps. The use of readily available starting materials like suberic acid and efficient catalysts like ZnCl2 are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes. For instance, as a prostaglandin analog, it can bind to prostaglandin receptors, modulating inflammatory responses and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A closely related compound with similar structural features.
Norprostol: Another analog with comparable functional groups and applications.
Uniqueness
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid stands out due to its specific combination of functional groups and its versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
52419-12-2 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H16O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h1,3,7,10,13H,2,4-6,8H2,(H,15,16) |
InChI-Schlüssel |
CXKKNAQKKCJMRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=C(C1=O)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


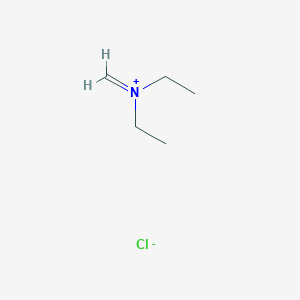
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
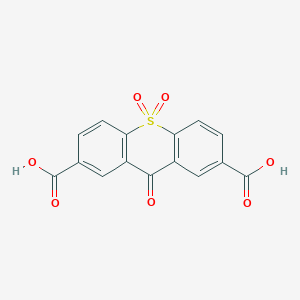
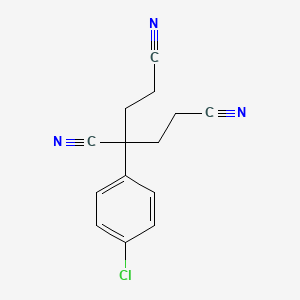
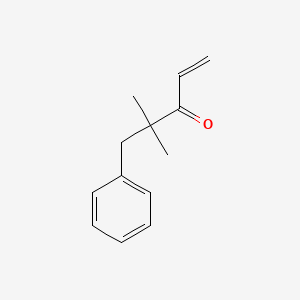

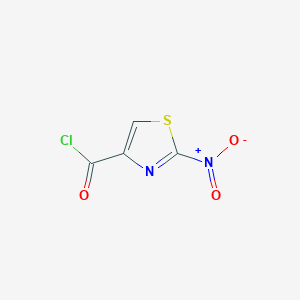
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
